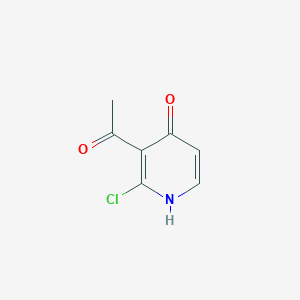
1-(2-Chloro-4-hydroxypyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) typically involves the chlorination of a pyridine derivative followed by a series of reactions to introduce the ethanone and hydroxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques can help monitor and control the reaction conditions.
化学反応の分析
Types of Reactions
Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated pyridine ring can be reduced to form a more saturated compound.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine may produce an aminopyridine derivative.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
Similar Compounds
2-Chloro-4-hydroxy-3-pyridinecarboxylic acid: Similar structure with a carboxylic acid group instead of an ethanone group.
2-Chloro-4-hydroxy-3-pyridinecarboxamide: Similar structure with a carboxamide group instead of an ethanone group.
Uniqueness
Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethanone group, in particular, may influence its reactivity and interactions with other molecules.
Conclusion
Ethanone,1-(2-chloro-4-hydroxy-3-pyridinyl)-(9CI) is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can provide valuable insights into its properties and uses. Further research and exploration of this compound may reveal new opportunities for its application in various fields.
特性
IUPAC Name |
3-acetyl-2-chloro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHISVXGYQIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

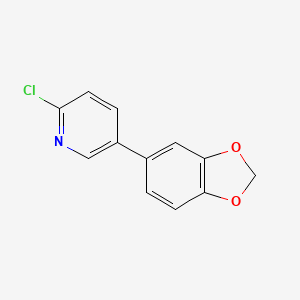
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)

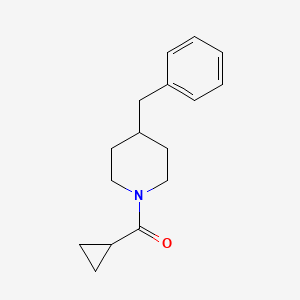
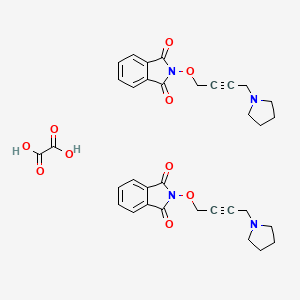

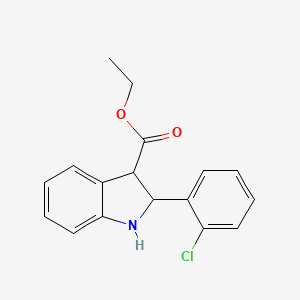
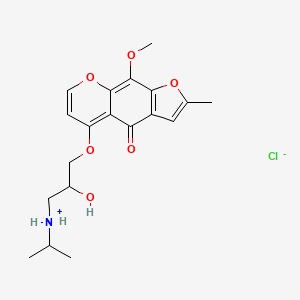

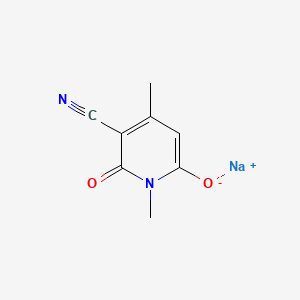
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
